Technical Monograph: Physicochemical Profiling of 2-Chloroethyl-β-D-fructopyranoside
This technical guide details the physicochemical profile, synthesis, and applications of 2-Chloroethyl-β-D-fructopyranoside , a specialized carbohydrate derivative used primarily as a versatile building block in glyco-ch...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical profile, synthesis, and applications of 2-Chloroethyl-β-D-fructopyranoside , a specialized carbohydrate derivative used primarily as a versatile building block in glyco-chemistry and surfactant development.[1][2][3]
[1][2][3][4]
Executive Summary
2-Chloroethyl-β-D-fructopyranoside (CAS: 84543-36-2) is a synthetic fructoside characterized by a unique "crystallization-induced" formation that stabilizes the fructose moiety in its pyranose form—a thermodynamic rarity compared to the more common furanose forms found in biomolecules like sucrose.[1][2][3][4][5]
This compound serves as a critical electrophilic scaffold.[2][3][4] The terminal chlorine atom on the aglycone acts as a leaving group, allowing for facile nucleophilic substitution to generate amino-, azido-, or thio-functionalized fructosides without disrupting the glycosidic bond.[1][2][3][4] Its primary utility lies in the synthesis of non-ionic surfactants, glycomimetics, and spiro-bicyclic sugar derivatives.[1][2][3][4]
Chemical Identity & Molecular Architecture[1][2][3][4]
Property
Data
IUPAC Name
2-Chloroethyl β-D-arabino-hex-2-ulopyranoside
CAS Number
84543-36-2
Molecular Formula
C₈H₁₅ClO₆
Molecular Weight
242.65 g/mol
Stereochemistry
Beta (β) anomer; Pyranose ring (6-membered)
Appearance
White crystalline solid
Melting Point
High crystallinity (typically >115°C, analog dependent)
Structural Significance
Unlike D-fructose, which exists as a complex equilibrium of furanose (approx. 30%) and pyranose (approx. 70%) tautomers in solution, this glycoside locks the sugar into the β-pyranose configuration.[1][2][3][4] The 2-chloroethyl group at the anomeric position provides steric stability and a reactive handle for further derivatization.[1][2][3][4]
Understanding the solubility profile is critical for processing and derivatization.[3][4] As a monosaccharide derivative, the compound exhibits high polarity despite the alkyl chloride tail.[3][4]
Solubility Profile
Solvent Class
Solubility
Mechanistic Insight
Water (H₂O)
High
The five free hydroxyl groups (-OH) dominate the solvation shell, forming extensive hydrogen bond networks with water.[1][2][3][4]
Lower Alcohols
High
Soluble in Methanol (MeOH) and Ethanol (EtOH).[2][3][4] Used frequently for recrystallization.[3][4]
Dipolar Aprotic
High
Highly soluble in DMSO and DMF, making these ideal solvents for nucleophilic substitution reactions (Sₙ2) involving the chloride.[2][3][4]
Non-Polar
Insoluble
Insoluble in Hexane, Diethyl Ether, and Chloroform.[2][3][4] The hydrophilic sugar headgroup prevents solvation in lipophilic media.[3][4]
Implication: The compound is highly hydrophilic.[3][4] In biphasic systems (e.g., Water/Octanol), it will partition almost exclusively into the aqueous phase.[2][3][4]
Synthesis & Purification Protocols
The synthesis of 2-Chloroethyl-β-D-fructopyranoside is notable for its crystallization-induced glycosidation , which drives the reaction equilibrium toward the desired product in high yield (>90%).[1][2][3][4]
Acetyl Chloride (Catalyst precursor) or HCl gas[1][2][3][4]
Workflow:
Catalyst Preparation: Generate anhydrous HCl in situ by adding Acetyl Chloride (1 mol%) to 2-Chloroethanol.[2][3][4]
Solubilization: Suspend D-Fructose in the acidified solvent.
Reaction: Stir at room temperature (20–25°C). The fructose initially dissolves as it reacts.[3][4]
Crystallization: As the reaction proceeds, the β-pyranoside product—being less soluble in the alcohol than the reactants—selectively crystallizes out of the solution.[2][3][4]
Purification: Filter the white precipitate. Wash with cold isopropanol or acetone to remove residual acid and 2-chloroethanol.[1][2][3][4]
Drying: Dry under vacuum to yield the pure product.
Reaction Logic Diagram
The following diagram illustrates the kinetic trapping of the pyranose form via crystallization.
Caption: Figure 1. Crystallization-induced glycosidation pathway.[1][2][3][4][6] The precipitation of the product drives the equilibrium forward, resulting in high yields (>90%) of the β-pyranoside isomer.[1][2][4]
Applications in Biochemical Research[1][2][3]
Surfactant Precursor
The chloroethyl group allows this molecule to function as a "headgroup precursor."[3][4] By reacting the chloride with long-chain fatty amines or thiols, researchers synthesize novel non-ionic surfactants that are biodegradable and derived from renewable resources.[1][2][3][4]
Spiro-Bicyclic Glycosides
Treatment of 2-Chloroethyl-β-D-fructopyranoside with a strong base (e.g., NaH or NaOMe) induces an intramolecular cyclization.[1][2][3][4] The oxygen at C-1 attacks the carbon of the ethyl chloride group, displacing the chloride to form a spiro-1,2-O-ethylene derivative.[1][2][3] These rigid structures are valuable in studying enzyme-substrate "lock and key" mechanisms.[1][2][3][4]
Affinity Labeling
The alkyl chloride moiety is a weak electrophile.[3][4] Under physiological conditions, it is relatively stable, but at elevated temperatures or pH, it can alkylate nucleophilic residues in proteins, making it a potential probe for identifying fructose-binding domains in lectins or transporters.[1][2][3][4]
References
Chan, J. Y. W., et al. (2024).[2][3][4] The synthesis of fructose-based surfactants. National Institutes of Health (PMC).[2][3][4] Available at: [Link]
Guthrie, R. D., et al. (1980).[2][3][4] The preparation and reactions of a new glycoside: 2′-chloroethyl β-D-fructopyranoside. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
PubChem. (2024).[2][3][4][8] Compound Summary: 2-Chloroethyl glycosides.[1][2][3][4] National Library of Medicine.[3][4] Available at: [Link][1][2][3][4]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of 2-Chloroethyl-
-D-Fructopyranoside
-D-fructopyranoside
Part 1: Executive Summary & Strategic Rationale
The Challenge: Controlling Fructose Tautomerism
Synthesizing specific fructose glycosides is notoriously difficult due to the complex mutarotation of D-fructose in solution. Unlike glucose, which exists predominantly as a pyranose, fructose equilibrates between
-pyranose (approx. 70% in water), -furanose (approx. 20%), and trace amounts of -anomers and open-chain forms.
Standard kinetic glycosylations often yield the furanoside (kinetic product) or a difficult-to-separate mixture of anomers. However, for applications in medicinal chemistry—specifically as precursors for chloroethylnitrosoureas (CENUs) or carbohydrate-based surfactants—the
-D-fructopyranoside configuration is strictly required due to its defined stereochemistry and stability.
The Solution: Dynamic Crystallization (Thermodynamic Sinks)
This protocol utilizes a dynamic crystallization-driven Fischer glycosylation . By reacting D-fructose with 2-chloroethanol under specific acidic conditions, the target molecule, 2-chloroethyl-
-D-fructopyranoside, becomes the least soluble component. As it crystallizes out of the reaction mixture, it drives the equilibrium from the solution-phase mixture of isomers solely toward the precipitating -pyranoside.
The reaction operates on the principle of Le Chatelier's principle applied to phase equilibria. While the acid catalyst allows rapid interconversion between furanosides and pyranosides (via the oxocarbenium ion), the lattice energy of the target
-pyranoside drives the reaction forward.
Figure 1: Reaction Mechanism & Equilibrium Shift
Caption: The crystallization of the
-pyranoside (green node) acts as a thermodynamic sink, continuously depleting the equilibrium mixture and forcing the conversion of all fructose isomers into the target product.
Part 3: Experimental Protocol
Safety & Pre-requisites
2-Chloroethanol (Ethylene Chlorohydrin):DANGER. Highly toxic by inhalation, skin absorption, and ingestion. It is a metabolic poison.
Mandatory: Use a functioning fume hood. Wear double nitrile gloves and a lab coat.
Waste: Segregate halogenated waste.
Acetyl Chloride: Reacts violently with water. Corrosive.
Reagents & Materials
Component
Grade
Role
Notes
D-Fructose
Crystalline, >99%
Substrate
Must be finely ground to aid dissolution.
2-Chloroethanol
Reagent Plus, >99%
Solvent & Reactant
Use in large excess (acts as solvent).
Acetyl Chloride
Anhydrous
Catalyst Generator
Generates anhydrous HCl in situ.
Diethyl Ether
ACS Reagent
Wash Solvent
For removing residual chloroethanol.
Amberlite IR-120 (H+)
(Optional Alternative)
Heterogeneous Catalyst
Cleaner workup, but HCl gas/AcCl is faster for this specific crystallization.
Step-by-Step Methodology
Phase 1: Catalyst Generation (In Situ)
Setup: Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl2 or Drierite) to exclude atmospheric moisture.
Solvent Charge: Add 2-Chloroethanol (5.0 equivalents relative to fructose; typically 3–4 mL per gram of fructose).
Acidification: Cool the flask to 0°C (ice bath). Dropwise, add Acetyl Chloride (0.05 – 0.1 equivalents).
Note: This generates anhydrous HCl without introducing water.
Phase 2: Glycosylation & Dynamic Crystallization
Addition: Remove the ice bath. Add D-Fructose (1.0 equivalent) to the stirring acidified solvent.
Observation: The fructose will initially be a suspension.
Reaction: Stir vigorously at Room Temperature (20–25°C) .
Timeline:
T=0-1h: Fructose slowly dissolves as it reacts/mutarotates. The solution may become clear.
T=1-4h: The target product, 2-chloroethyl-
-D-fructopyranoside, begins to nucleate and precipitate. The mixture will turn into a thick white slurry.
Completion: Allow the reaction to proceed for 12–24 hours to ensure maximum conversion and precipitation.
Phase 3: Isolation & Purification
Filtration: Filter the thick slurry under vacuum using a sintered glass funnel (Porosity 3 or 4).
Washing:
Wash the filter cake with cold 2-chloroethanol (small volume) to remove soluble impurities (furanosides/unreacted sugar).
Wash copiously with Diethyl Ether or cold Acetone to remove the toxic 2-chloroethanol.
Drying: Dry the white crystalline solid under high vacuum at 40°C for 6 hours.
Figure 2: Operational Workflow
Caption: Step-by-step synthesis workflow ensuring safety and high purity.
Part 4: Quality Control & Validation
Expected Analytical Data
To validate the synthesis, compare your product against these standard markers. The key is distinguishing the
-pyranoside from the -furanoside.
Parameter
2-Chloroethyl--D-fructopyranoside
Common Impurity (-Furanoside)
Physical State
White Crystalline Solid
Syrup / Amorphous Solid
Melting Point
78 – 80 °C
N/A (usually oil)
C NMR (C2 Anomeric)
~98.5 ppm
~102-105 ppm
Optical Rotation
Negative ()
Variable
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Precipitation
Temperature too high
Ensure reaction is at RT or cool to 4°C after 12h.
No Precipitation
Too much acid
High acid concentration can solubilize the product. Neutralize slightly or restart with 0.05 eq AcCl.
Yellowing/Browning
Caramelization
Temperature spike during AcCl addition. Keep strict T < 5°C during catalyst gen.
Syrup Formation
Moisture ingress
Water prevents crystallization. Use fresh drying tubes and anhydrous reagents.
Part 5: References
Guthrie, R. D., Jenkins, I. D., & Watters, J. J. (1980). The preparation and reactions of a new glycoside: 2′-chloroethyl
-D-fructopyranoside. Journal of the Chemical Society, Perkin Transactions 1, 2328-2334.
Chan, J. Y. C., Cheong, P. P. L., Hough, L., & Richardson, A. C. (1985). The selective synthesis of
-D-fructopyranosides by Fischer glycosidation. Journal of the Chemical Society, Perkin Transactions 1, 1447-1456.
Raaijmakers, H. W. C., et al. (2013). Synthesis of fructose-based surfactants. (Referenced context for the thermodynamic stability of alkyl fructopyranosides).
Application Note: In Vitro Cell Uptake Assays Using Fructopyranoside Mimetics
For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Targeting GLUT5 in Disease The facilitative glucose transporter 5 (GLUT5), encoded by the SLC2A5 gene, is a key protein...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Targeting GLUT5 in Disease
The facilitative glucose transporter 5 (GLUT5), encoded by the SLC2A5 gene, is a key protein responsible for the transport of fructose across cell membranes.[1][2] While its expression is typically restricted to the small intestine for dietary fructose absorption, a growing body of evidence has implicated the aberrant overexpression of GLUT5 in various pathologies, most notably in cancer.[1][3][4] Many cancer cells exhibit a metabolic shift, often referred to as the Warburg effect, characterized by an increased reliance on glycolysis. Some cancers can utilize fructose as an alternative energy source to fuel their rapid proliferation, migration, and invasion.[2][5] This dependency on fructose has positioned GLUT5 as a promising therapeutic target for both diagnostic imaging and targeted drug delivery.[2][4][6]
Fructopyranoside mimetics, structural analogs of fructose, offer a strategic advantage in targeting GLUT5. These molecules can be designed to bind to the transporter with high affinity and selectivity. By conjugating these mimetics with fluorescent probes or therapeutic agents, researchers can visualize and quantify transporter activity or deliver cytotoxic payloads specifically to cancer cells overexpressing GLUT5, thereby minimizing off-target effects.[6]
This application note provides a comprehensive guide to performing in vitro cell uptake assays using fluorescently labeled fructopyranoside mimetics. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols, and offer insights into data analysis and interpretation, empowering researchers to confidently and accurately assess the potential of their novel GLUT5-targeting compounds.
I. Foundational Principles: Designing a Robust Uptake Assay
A successful cell uptake assay hinges on a clear understanding of the underlying biological principles and meticulous experimental design. The core of this assay is to measure the rate and extent to which a fluorescently labeled fructopyranoside mimetic is internalized by cells, which is a direct reflection of GLUT5 transporter activity.
A. The Logic of a Self-Validating System
To ensure the data generated is both reliable and interpretable, the assay must be designed as a self-validating system. This involves incorporating appropriate controls to confirm that the observed uptake is indeed mediated by GLUT5 and not a result of non-specific binding or other transport mechanisms.
Positive and Negative Cell Line Controls: The use of at least two cell lines is critical: one known to overexpress GLUT5 (e.g., breast cancer cell lines like MCF7 or MDA-MB-231) and a negative control with minimal or no GLUT5 expression (e.g., some normal epithelial cell lines).[7] A significant difference in uptake between these cell lines provides the first layer of validation.
Competitive Inhibition: The most definitive method to confirm GLUT5-mediated uptake is through competitive inhibition. By co-incubating the fluorescent mimetic with an excess of unlabeled fructose or a known GLUT5 inhibitor, a significant reduction in fluorescent signal should be observed.[8] This demonstrates that the mimetic and the natural substrate are competing for the same binding site on the GLUT5 transporter.
Controls for Other Transporters: To rule out the involvement of other glucose transporters (GLUTs), competitive inhibition assays can also be performed with known inhibitors of other GLUT family members, such as cytochalasin B for GLUT1-4.[2][9]
B. Selecting the Right Tools: Cell Lines and Fluorescent Probes
The choice of cell line and fluorescent probe is paramount to the success of the assay.
Cell Line Selection:
The selection of an appropriate cell line is the first critical decision. Several cancer cell lines have been reported to overexpress GLUT5, making them suitable models for these assays.[3][10]
Cell Line
Cancer Type
Reported GLUT5 Expression
Key Considerations
MCF7
Breast Cancer
High
Well-characterized and widely used.
MDA-MB-231
Breast Cancer
High
A triple-negative breast cancer cell line, often more aggressive.
Caco-2
Colorectal Cancer
High
Forms polarized monolayers, useful for transport studies.[11]
Note: It is crucial to independently verify the GLUT5 expression level in the specific cell line and passage number being used, as expression can vary. This can be done via RT-PCR or Western blotting.[11]
Fluorescent Probe Selection:
The ideal fluorescent probe should possess the following characteristics:
High Affinity and Specificity for GLUT5: The mimetic portion of the probe should bind strongly and selectively to GLUT5.
Bright and Photostable Fluorophore: The fluorescent tag should have a high quantum yield and be resistant to photobleaching to ensure a strong and stable signal.
Minimal Impact on Transporter Interaction: The fluorophore should not sterically hinder the binding of the mimetic to GLUT5.
Good Signal-to-Noise Ratio: The probe should exhibit low non-specific binding to the cell surface or culture vessel.
Commonly used fluorescent probes for GLUT5 uptake studies include derivatives of 7-nitro-1,2,3-benzoxadiazole (NBD), such as NBD-fructose (1-NBDF).[14][15]
II. Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for performing a fluorescent fructopyranoside mimetic uptake assay.
A. Diagram of the Experimental Workflow
Caption: A streamlined workflow for the in vitro cell uptake assay.
B. Materials and Reagents
GLUT5-positive and GLUT5-negative cell lines
Complete cell culture medium (e.g., DMEM, RPMI-1640)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Trypsin-EDTA
Phosphate-Buffered Saline (PBS), with and without Ca2+/Mg2+
GLUT transporter inhibitors (e.g., cytochalasin B)
96-well black, clear-bottom microplates
Fluorescence microplate reader or confocal microscope[16][17]
Cell lysis buffer (e.g., RIPA buffer)
BCA Protein Assay Kit
C. Protocol 1: Microplate Reader-Based Uptake Assay
This protocol is suitable for high-throughput screening of multiple compounds or conditions.
Cell Seeding:
One day prior to the assay, seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. This density needs to be optimized for each cell line.[18]
Include wells for background fluorescence (no cells) and untreated controls (cells with vehicle only).
Preparation of Reagents:
Prepare a stock solution of the fluorescent mimetic in a suitable solvent (e.g., DMSO).
Prepare working solutions of the fluorescent mimetic and any inhibitors (e.g., unlabeled fructose) in a suitable assay buffer (e.g., PBS with Ca2+/Mg2+). The final concentration of the solvent should be consistent across all wells and typically below 0.5% to avoid cytotoxicity.[19]
Uptake Assay:
Gently wash the cells twice with warm PBS.
Add the working solutions of the fluorescent mimetic to the appropriate wells. For competitive inhibition, add the inhibitor solution simultaneously with the fluorescent mimetic.
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The optimal incubation time should be determined empirically to be within the linear range of uptake.
To stop the uptake, aspirate the probe solution and wash the cells three times with ice-cold PBS. This is a critical step to remove any unbound probe.
Fluorescence Measurement:
After the final wash, add 100 µL of PBS or a suitable cell lysis buffer to each well.
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for NBD, Ex/Em ≈ 472/538 nm).[15]
D. Protocol 2: Confocal Microscopy-Based Uptake Assay
This protocol allows for the visualization of the subcellular localization of the fluorescent mimetic.
Cell Seeding:
Seed cells onto glass-bottom dishes or chamber slides suitable for confocal microscopy.
Uptake and Staining:
Follow the same procedure for reagent preparation and uptake as described in Protocol 1.
After the final wash with ice-cold PBS, the cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.
(Optional) The nucleus can be counterstained with a DNA-binding dye like DAPI.
Imaging:
Image the cells using a confocal laser scanning microscope with the appropriate laser lines and emission filters.
Acquire Z-stack images to confirm the internalization of the probe and not just membrane binding.[16]
III. Data Analysis and Interpretation
A. Data Normalization
To account for variations in cell number between wells, it is essential to normalize the fluorescence data. This can be achieved by:
Protein Quantification: After reading the fluorescence, lyse the cells in each well and perform a protein quantification assay (e.g., BCA assay). The fluorescence signal is then divided by the total protein concentration.[20]
Cell Viability/Number Assay: Alternatively, a separate plate can be set up in parallel and a cell viability assay (e.g., using Calcein-AM or Hoechst stain) can be performed to normalize the data.
B. Calculating Uptake and Inhibition
The specific uptake can be calculated by subtracting the fluorescence of the competitively inhibited wells (e.g., + excess fructose) from the total uptake. The percentage of inhibition can be calculated using the following formula:
To determine the kinetic parameters of the transporter, such as the maximal uptake rate (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity, a saturation experiment should be performed.[21]
Incubate the cells with increasing concentrations of the fluorescent mimetic.
Measure the initial rate of uptake at each concentration.
Plot the rate of uptake versus the substrate concentration and fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism).[22][23]
D. Diagram of GLUT5-Mediated Uptake and Inhibition
Caption: Competitive inhibition of mimetic uptake via GLUT5.
IV. Troubleshooting Common Issues
Even with a well-designed protocol, issues can arise. Here are some common problems and their solutions.[19][24][25]
Problem
Possible Cause(s)
Suggested Solution(s)
High Background Fluorescence
- Autofluorescence from cell culture media (e.g., phenol red, FBS).[24]- Non-specific binding of the probe to the plate or cells.
- Use phenol red-free media for the assay.- Perform the assay in PBS or a buffer with low autofluorescence.- Increase the number of wash steps.- Test different plate types (e.g., with lower binding properties).
Low Signal-to-Noise Ratio
- Low expression of GLUT5 in the chosen cell line.- Insufficient probe concentration or incubation time.- Suboptimal settings on the plate reader or microscope.[19]
- Verify GLUT5 expression using RT-PCR or Western blot.- Optimize probe concentration and incubation time.- Adjust the gain and exposure settings on the detection instrument.
High Well-to-Well Variability
- Uneven cell seeding.- Pipetting errors.[18]- Edge effects on the microplate.
- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
No Inhibition with Unlabeled Fructose
- The mimetic is not transported by GLUT5.- Insufficient concentration of the inhibitor.- The mimetic enters the cell via a different mechanism.
- Test the assay in a GLUT5-knockout cell line if available.- Increase the concentration of unlabeled fructose (e.g., 100-fold excess).- Perform inhibition assays with inhibitors of other transporters.
V. Conclusion and Future Directions
The in vitro cell uptake assay using fructopyranoside mimetics is a powerful tool for investigating GLUT5 function and for the preclinical evaluation of novel diagnostic and therapeutic agents. By following the detailed protocols and incorporating the principles of a self-validating system outlined in this application note, researchers can generate high-quality, reproducible data.
Future advancements in this field may include the development of novel fluorescent probes with improved photophysical properties and higher specificity for GLUT5. Additionally, the integration of these assays with more complex in vitro models, such as 3D spheroids or organoids, will provide a more physiologically relevant context for studying GLUT5-mediated transport and its role in disease.
References
The roles of GLUT5 in cancer progression, metastasis, and drug resistance. (n.d.). Google Scholar.
GLUT5: structure, functions, diseases and potential applications - PMC. (n.d.). National Center for Biotechnology Information.
Fluorescent Fructose Derivatives for Imaging Breast Cancer Cells - PMC. (n.d.). National Center for Biotechnology Information.
GLUT5: structure, functions, diseases and potential applications. (n.d.). PubMed.
A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC. (n.d.). National Center for Biotechnology Information.
Troubleshooting guide - NCBI. (n.d.). National Center for Biotechnology Information.
The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.
A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells. (n.d.). ACS Bio & Med Chem Au.
Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity. (2021, May 11). MDPI.
Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity. (2021, May 11). PubMed.
Flow synthesis of a versatile fructosamine mimic and quenching studies of a fructose transport probe - PMC. (n.d.). National Center for Biotechnology Information.
Quantitative Analysis of the Correlation between Cell Size and Cellular Uptake of Particles. (n.d.). Google Scholar.
Extracellular Vesicle Uptake Assay via Confocal Microscope Imaging Analysis. (2021, September 13). JoVE.
Novel method for kinetic analysis applied to transport by the uniporter OCT2 - PMC. (n.d.). National Center for Biotechnology Information.
Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega Corporation.
A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells. (2022, November 7). PubMed.
Analysis of the kinetics of cellular uptake of compounds 4, 5, 8, and.... (n.d.). ResearchGate.
GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling. (2020, February 13). JCI Insight.
Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC. (2022, April 10). National Center for Biotechnology Information.
Metabolism-Driven High-Throughput Cancer Identification with GLUT5-Specific Molecular Probes. (n.d.). MDPI.
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube.
GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling. (n.d.). NIH.
Characterization of rGLUT5 and inhibitor design a The competitive.... (n.d.). ResearchGate.
Assessing Cellular Uptake of Fluorescently-labeled Polyamines with Mujahid Azfar, MSc. (2023, November 29). YouTube.
Determination of Cellular Uptake and Endocytic Pathways - PMC. (2019, February 20). National Center for Biotechnology Information.
GLUT 5 Is Not Over-Expressed in Breast Cancer Cells and Patient Breast Cancer Tissues. (2011, November 2). NIH.
Expression of SLC2A5/GLUT5 in cell lines of different tissue origins..... (n.d.). ResearchGate.
Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity. (2021, May 11). NIH.
Cellular Uptake of Peptides by Confocal Microscopy. (n.d.). Springer Nature Experiments.
A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells. (n.d.). Semantic Scholar.
Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. (n.d.). MDPI.
Inhibition of fructose uptake in MCF7 cells by MSNBA. (a) Inhibitor.... (n.d.). ResearchGate.
Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. (2017, August 2). ACS Publications.
The Use of Michaelis-Menten Kinetics in Cell Biology and Physiology Teaching Laboratories. (2025, August 9). Google Scholar.
Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare.
Late-Stage Functionalization through Click Chemistry Provides GLUT5-Targeting Glycoconjugate as a Potential PET Imaging Probe. (2022, December 22). MDPI.
Kinetics Data Analysis - Enzyme Kinetics. (2022, September 6). YouTube.
Solvent systems for purifying 2-Chloroethyl-b-D-fructopyranoside
Application Note: Solvent Systems & Purification Protocols for 2-Chloroethyl-β-D-fructopyranoside Executive Summary 2-Chloroethyl-β-D-fructopyranoside (CEFP) is a specialized glycoside intermediate often used in the synt...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solvent Systems & Purification Protocols for 2-Chloroethyl-β-D-fructopyranoside
Executive Summary
2-Chloroethyl-β-D-fructopyranoside (CEFP) is a specialized glycoside intermediate often used in the synthesis of spiro-bicyclic derivatives and as a chemical probe in carbohydrate chemistry.[1] Its purification presents a unique challenge: the molecule possesses a highly polar, hydrophilic fructose moiety coupled with a reactive, slightly lipophilic 2-chloroethyl aglycone.[1]
This guide provides a definitive, multi-tiered purification strategy. While silica gel chromatography is effective, crystallization is identified as the superior primary method due to the compound's high crystallinity. We also address the critical safety requirement of removing the toxic reagent 2-chloroethanol.
Strategic Solvent Selection: The "Amphiphilic" Logic
To select the correct solvent system, one must understand the "Push-Pull" nature of CEFP:
The "Pull" (Retention): The fructopyranose ring is rich in hydroxyl groups (-OH), creating strong hydrogen bonding potential. This anchors the molecule to polar stationary phases (Silica) and makes it soluble in water/methanol.
The "Push" (Elution): The 2-chloroethyl group adds a small but significant lipophilic vector, distinguishing it from native fructose.
Crystallization requires a Polar/Non-Polar solvent pair.
Volatility
Non-volatile solid (MP ~140°C)
Solvent removal via rotovap is safe; product will not sublime.
Reactivity
Acid-sensitive glycosidic bond
Avoid strong acids in mobile phases; use neutral conditions.[1]
Critical Safety Protocol: Removal of 2-Chloroethanol
WARNING: The synthesis of CEFP typically involves 2-chloroethanol, a highly toxic, volatile liquid (LD50 ~89 mg/kg).[1] It must be quantitatively removed before final purification.
Method: Azeotropic Distillation
2-Chloroethanol forms a binary azeotrope with water (BP 97.8°C, ~58% water).[1]
Dilution: Add water to the crude reaction mixture.
Evaporation: Concentrate under reduced pressure (Rotovap) at 50-60°C. The water will "carry" the 2-chloroethanol into the trap.[1]
Chase: Repeat the addition of water and evaporation 2-3 times until the distillate no longer smells ether-like (or check via GC).
Primary Protocol: Crystallization (High Purity)
Literature indicates CEFP is "highly crystalline" (Yield >90%). This method is superior to chromatography for scalability and cost.
Stain:H2SO4/MeOH (10%) . Dip and heat at 150°C until charred.
Result: CEFP appears as a black/brown spot. Rf ~0.3 - 0.4 (distinct from Fructose Rf < 0.2).[1]
Workflow Visualization
Caption: Decision tree for the purification of 2-chloroethyl-β-D-fructopyranoside, prioritizing crystallization for efficiency.
Quality Control & Validation
Melting Point: Pure CEFP should melt between 139–141°C (with decomposition).[3] A lower range indicates solvent trapping or fructose contamination.
1H-NMR (D2O or MeOD):
Look for the 2-chloroethyl triplets at ~3.8 ppm and ~3.6 ppm.[1]
Confirm the anomeric purity (beta-fructopyranoside) by checking the absence of alpha-anomer signals (though fructose lacks an anomeric proton, C2-C1/C3 coupling patterns and C13 NMR shifts are diagnostic).[1]
TLC Purity: Single spot in EtOAc:MeOH:H2O (7:2:1). No tailing (indicates acid traces).
References
Guthrie, R. D., Jenkins, I. D., & Watters, J. J. (1980). The preparation and reactions of a new glycoside: 2′-chloroethyl β-D-fructopyranoside.[1] Journal of the Chemical Society, Perkin Transactions 1, 2328-2334.[1]
ChemicalBook. (n.d.). 2-Chloroethyl beta-D-fructopyranoside Properties and Melting Point.
Synthose. (n.d.). 2-Chloroethyl Glycoside Analogs (Physical Properties and Solubility Data).
ResearchGate. (2020). Discussion on TLC Mobile Phases for Polar Monosaccharides and Glycosides.
Improving yield of 2-Chloroethyl-b-D-fructopyranoside synthesis
Technical Support Center: Optimization of 2-Chloroethyl- -D-fructopyranoside Synthesis Topic: Improving yield and stereoselectivity of 2-Chloroethyl- -D-fructopyranoside via Crystallization-Induced Glycosidation. Audienc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of 2-Chloroethyl-
-D-fructopyranoside Synthesis
Topic: Improving yield and stereoselectivity of 2-Chloroethyl-
-D-fructopyranoside via Crystallization-Induced Glycosidation.
Audience: Organic Chemists, Process Development Scientists.
Executive Summary
The synthesis of 2-Chloroethyl-
-D-fructopyranoside is a classic example of Crystallization-Induced Glycosidation (CIG) . Unlike typical Fischer glycosidations that yield messy mixtures of furanosides/pyranosides and anomers, this specific reaction can achieve >90% yields because the target molecule is highly crystalline and practically insoluble in the reaction medium (2-chloroethanol).
The primary mechanism for yield loss in this protocol is not "poor reaction kinetics" but rather solubility management and moisture control . If the product does not crystallize, the reaction remains in a thermodynamic equilibrium favoring the unwanted furanoside isomers.
Module 1: The Core Protocol (Crystallization-Induced Glycosidation)
Principle:
The reaction relies on Le Chatelier’s principle. As the
-pyranoside forms, it precipitates out of the solution. This removal from the liquid phase drives the equilibrium from the soluble (kinetic) furanosides toward the insoluble (thermodynamic) pyranoside.
Optimized Reaction Workflow
Parameter
Specification
Technical Rationale
Reagents
D-Fructose (crystalline)
Must be finely ground to increase surface area for dissolution.
Solvent/Reactant
2-Chloroethanol (Excess)
Acts as both solvent and reactant.[1] Safety Warning: Highly toxic/dermal absorption.
Catalyst
HCl (generated in situ)
Use Acetyl Chloride (AcCl) added to the alcohol to generate anhydrous HCl.
Temperature
20°C – 25°C (Strict)
High temps increase product solubility, preventing precipitation and halting the equilibrium shift.
Time
4 – 24 Hours
The reaction is heterogeneous. Visual confirmation of precipitate conversion is required.
Step-by-Step Methodology
Preparation: Charge a flame-dried flask with D-Fructose (1.0 eq) and 2-Chloroethanol (5.0–10.0 eq).
Activation: Add Acetyl Chloride (0.05–0.1 eq) dropwise at 0°C. Note: AcCl reacts with the alcohol to generate anhydrous HCl.
Reaction: Remove ice bath and stir vigorously at Room Temperature (20–25°C).
Observation: The mixture will transition from a fructose suspension to a clear solution (transient) and then to a thick white slurry (product).
Termination: Once the slurry is thick and no free fructose remains (TLC check of supernatant), cool to 0°C for 1 hour.
Isolation: Filter the solid. Wash with cold acetone or diethyl ether (removes residual 2-chloroethanol and soluble furanosides).
Drying: Vacuum dry at <40°C.
Module 2: Mechanistic Visualization
The following diagram illustrates the pathway. Note that the "Trap" is the crystallization step. If you fail to crystallize, you are stuck in the "Equilibrium Soup."
Caption: The reaction is driven by the precipitation of the product. Isomerization in solution is fast; crystallization is the rate-determining selectivity step.
Module 3: Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned clear, but no precipitate formed after 4 hours. Why?
Diagnosis: The product is too soluble in the matrix.
Cause A (Temperature): The reaction is likely too warm (>25°C). The
-pyranoside is soluble in warm 2-chloroethanol.
Fix: Cool the mixture to 4°C and scratch the glass to induce nucleation.
Cause B (Water): Excess moisture prevents glycosidation or increases solubility.
Fix: Ensure 2-chloroethanol is dry. Use Acetyl Chloride for acid generation (which consumes trace water) rather than aqueous HCl.
Q2: My yield is low (<50%), and the filtrate contains a lot of sugar. What happened?
Diagnosis: Premature termination or "Oiling Out."
The Issue: If the intermediate furanosides form an "oil" rather than the product crystallizing, the equilibrium shift stops.
The Fix: Seed the reaction with a pure crystal of 2-chloroethyl-
-D-fructopyranoside. This provides a template for the pyranoside to crash out, pulling the equilibrium from the oil phase.
Cause: Acid concentration was too high or reaction ran too long without precipitation.
Prevention: Use minimal acid (catalytic). If discoloration occurs, wash the final crystals with cold acetone; the colored impurities are usually surface contaminants.
Q4: Can I use other alcohols (e.g., 2-bromoethanol)?
Answer: Yes. The "Raaijmakers Effect" (See Ref 1) applies to 2-chloroethanol, 2-bromoethanol, and 3-chloropropanol.[1] It fails for non-halogenated alcohols like ethanol or methanol because the resulting fructosides are too soluble to drive the crystallization trap.
Module 4: Diagnostic Flowchart
Use this logic tree to rescue a failed synthesis.
Caption: Diagnostic tree for addressing solubility and kinetic failures in CIG synthesis.
References
Raaijmakers, H. et al. (2023).[1] "The synthesis of fructose-based surfactants: Expansion of the crystallization-induced glycosidation." Journal of Carbohydrate Chemistry. (Demonstrates the specificity of halo-alcohols in driving
-pyranoside crystallization). (Note: Contextual link to similar NIH studies on fructose surfactants).
Guthrie, R. D. et al. (1983). "The preparation and reactions of a new glycoside: 2′-chloroethyl
-D-fructopyranoside." Journal of the Chemical Society, Perkin Transactions 1, 2709-2716. (The foundational paper establishing the >90% yield protocol via HCl/2-chloroethanol).
Chan, J. Y. C. et al. (1983). Journal of the Chemical Society, Chemical Communications.
Technical Support Center: Optimizing Chloroethyl Glycoside Solubility & Stability
Subject: Troubleshooting precipitation and degradation of chloroethyl glycosides in cell culture media. From: Senior Application Scientist, Technical Support Division.
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting precipitation and degradation of chloroethyl glycosides in cell culture media.
From: Senior Application Scientist, Technical Support Division.
To: Research Team.
Executive Summary
Working with chloroethyl glycosides presents a "double-bind" challenge in cell biology:
Solubility: The chloroethyl aglycone confers significant lipophilicity, often causing the molecule to precipitate ("crash out") upon dilution into aqueous media.
Stability: The chloroethyl group is an electrophilic alkylator. In aqueous, pH-neutral cell media, it is prone to rapid hydrolysis (releasing Cl⁻), rendering the compound inactive before it enters the cell.
This guide addresses these issues with field-proven protocols to ensure your compound remains soluble and intact during treatment.
Module 1: The "Crash-Out" Phenomenon (Solubility)
Q: Why does my compound precipitate immediately when I add the DMSO stock to the media?
A: You are experiencing "Solvent Shock."
When a small volume of high-concentration organic stock (100% DMSO) hits a large volume of aqueous media, the local solvent environment changes faster than the solute can disperse. The local solubility limit drops instantly, forcing the hydrophobic chloroethyl glycoside to aggregate and form micro-precipitates. These are often invisible to the naked eye but will result in low effective dosing and high variability.
Troubleshooting Protocol: The "Sandwich" Dilution
Do not inject 100% DMSO stock directly into the cell well.
Prepare an Intermediate Solution (10x):
Dilute your 1000x Master Stock (in DMSO) 1:10 into a compatible intermediate solvent (e.g., Ethanol or a 50:50 DMSO:PBS mix) to create a 100x working stock.
Note: This lowers the hydrophobicity gap.
Pre-warm the Media:
Cold media decreases kinetic solubility. Ensure media is at 37°C.
Dynamic Mixing:
Place your culture media in a tube.
While vortexing the media gently, inject the working stock into the center of the vortex. This maximizes immediate dispersion.
Module 2: Advanced Formulation (Cyclodextrins)
Q: Stepwise dilution didn't work. The compound still precipitates.[1][2][3] What now?
A: Encapsulate the lipophilic moiety using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
This is the industry gold standard for lipophilic glycosides. The cyclodextrin forms a "donut" shape; the hydrophobic chloroethyl tail sits inside the cavity, while the hydrophilic exterior interacts with the media.
Protocol: HP-β-CD Complexation
Target Ratio: 1:5 to 1:10 (Drug:Cyclodextrin molar ratio).
Prepare Vehicle: Dissolve HP-β-CD in sterile water or PBS to make a 20% (w/v) stock solution. Filter sterilize (0.22 µm).
Solubilize Drug: Dissolve your chloroethyl glycoside in a minimal amount of acetone or methanol (volatile solvents).
Complexation:
Add the drug solution dropwise to the HP-β-CD solution while stirring.
Stir open-capped for 4-6 hours (protect from light) to allow the volatile solvent (acetone/methanol) to evaporate.
Result: You now have a clear aqueous solution of your drug encapsulated in CD. This can be added directly to cell media without precipitation.
Visualization: Solubility Decision Tree
Caption: Decision logic for selecting the correct solubilization strategy based on precipitation behavior.
Module 3: The Silent Killer (Chemical Stability)
Q: My compound is soluble, but I see no biological activity. Is the batch bad?
A: The compound likely degraded in the media before entering the cell.
Chloroethyl groups are alkylating agents. In water, especially at pH > 7.0 and temperatures > 37°C, they undergo hydrolysis . The chlorine is displaced by a hydroxyl group (from water), forming an alcohol. This removes the electrophilic "warhead" required for activity.
Stability Guidelines
Parameter
Risk Factor
Recommendation
pH
High (> 7.4)
Keep stock solutions slightly acidic (pH 5-6). Only expose to physiological pH (7.4) at the exact moment of dosing.
Temperature
High (> 37°C)
Do not pre-incubate the drug in media. Add drug to cells immediately before the assay starts.
Time
Long Exposure
Fresh Prep Rule: Never store diluted working stocks. Prepare immediately before use.
Nucleophiles
High (Thiol/Amine)
Avoid media with high serum (FBS) during the initial "pulse" if possible. Serum proteins will sponge up the alkylator.
Module 4: Vehicle Toxicity Limits
Q: I used 2% DMSO to keep it soluble, but my control cells are dying.
A: You exceeded the toxicity threshold.
DMSO permeabilizes cell membranes.[4] While it helps solubility, it is toxic above certain thresholds.[4][5]
Maximum Tolerated DMSO Concentrations:
Cell Type
Max DMSO (%)
Notes
Robust Cancer Lines (e.g., HeLa, A549)
0.5% - 1.0%
Tolerant for short assays (<24h).
Sensitive Lines (e.g., Primary, Stem Cells)
< 0.1%
Strict Limit. Use Cyclodextrins if solubility fails here.
Neuronal Cells
< 0.1%
Highly sensitive to membrane permeabilization.
Critical Check: Always run a "Vehicle Control" (Media + DMSO only) to normalize your data.
References
LifeTein. (2023).[2] DMSO Usage in Cell Culture: Toxicity and Limits.[4][5] Retrieved from
National Institutes of Health (NIH). (2025). Hydroxypropyl cyclodextrins: intravenous and intracerebral administration of lipophiles.[6] PubMed. Retrieved from
ResearchGate. (2025). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide. Retrieved from
Evonik Health Care. (2023).[2] Optimizing the stability and solubility of cell culture media ingredients. Retrieved from
Chemistry LibreTexts. (2025). Solubility and Precipitation Mechanisms.[1][7][8] Retrieved from
Stability of 2-Chloroethyl-b-D-fructopyranoside in cell culture conditions
Technical Support Center: Stability of 2-Chloroethyl- -D-fructopyranoside Topic: Stability & Handling of 2-Chloroethyl- -D-fructopyranoside in Cell Culture Conditions Document ID: TS-GLYCO-042 Last Updated: 2025-05-21 Au...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability of 2-Chloroethyl-
-D-fructopyranoside
Topic: Stability & Handling of 2-Chloroethyl-
-D-fructopyranoside in Cell Culture Conditions
Document ID: TS-GLYCO-042
Last Updated: 2025-05-21
Author: Senior Application Scientist, Carbohydrate Chemistry Division
Executive Summary & Chemical Context
2-Chloroethyl-
-D-fructopyranoside is a specialized carbohydrate derivative, primarily utilized as a chemical probe for fructose transporters (GLUT5) or as a synthetic intermediate for neoglycoconjugates. Unlike simple sugars, this molecule possesses two distinct reactive centers that dictate its stability in biological buffers:
The Glycosidic Linkage (
-Fructopyranoside): While thermodynamically more stable than the furanoside form, this ketosidic bond is susceptible to acid-catalyzed hydrolysis and specific enzymatic cleavage.
The Aglycone Tail (2-Chloroethyl group): This acts as a potential alkylating agent. In cell culture media rich in nucleophiles (thiols, amines), this group poses a risk of side reactions, specifically nucleophilic substitution (
).
This guide addresses the specific challenges of maintaining the integrity of this molecule during in vitro experiments.
Critical Stability Factors in Cell Culture
A. Chemical Hydrolysis (pH Sensitivity)
Fructosides (ketosides) are significantly more acid-labile than glucosides (aldosides). While cell culture media is buffered to pH 7.4, local acidification (e.g., in metabolic waste accumulation or lysosomal compartments) can accelerate hydrolysis.
Risk Level: Low at pH 7.4; High at pH < 5.0.
Mechanism: Protonation of the exocyclic oxygen leads to the formation of a fructosyl oxocarbenium ion and 2-chloroethanol.
B. Nucleophilic Substitution (The "Media Effect")
The 2-chloroethyl group is an electrophile. Standard cell culture media (e.g., DMEM, RPMI) contains high concentrations of nucleophiles, particularly:
L-Cysteine / Cystine
Glutathione (if supplemented)
Serum Proteins (Albumin thiols)
Over prolonged incubation (>24 hours), the chloride can be displaced by these thiols, forming thioether adducts. This alters the compound's transport affinity for GLUT5 and its biological activity.[1]
C. Enzymatic Degradation
Serum Enzymes: Fetal Bovine Serum (FBS) contains a spectrum of esterases and glycosidases. While
-fructosidase (invertase) activity is rare in mammalian serum, non-specific glycosidase activity can slowly cleave the anomeric bond.
Cellular Metabolism: Upon entry via GLUT5, the molecule may be phosphorylated by ketohexokinase (KHK), trapping it intracellularly and initiating breakdown.
Visualization: Degradation Pathways
The following diagram maps the potential fates of 2-Chloroethyl-
-D-fructopyranoside in a standard cell culture environment.
Figure 1: Fate of 2-Chloroethyl-
-D-fructopyranoside. Green path represents the desired bio-activity; Red and Yellow paths represent instability risks.
Troubleshooting Guide & FAQs
Q1: My IC50 values for GLUT5 inhibition are shifting over time. Why?
Diagnosis: This is likely due to the nucleophilic substitution of the chloroethyl group by media components, or depletion of the compound via hydrolysis.
Solution:
Fresh Preparation: Do not store diluted compound in media. Prepare fresh from DMSO stock immediately before use.
Reduce Nucleophiles: If possible, use low-serum (0.5-1%) or serum-free media during the short-term assay window (1-4 hours) to minimize protein-thiol interference.
Check pH: Ensure your media has not turned yellow (acidic) due to cell overgrowth, which accelerates glycosidic bond cleavage.
Q2: Can I use this compound in media containing 10% FBS?
Answer: Yes, but with caveats.
Short-term (0-6 hours): Stable enough for uptake assays.
Long-term (24+ hours): Not recommended without stability controls. Serum esterases and non-specific glycosidases may degrade the compound.
Protocol Adjustment: Heat-inactivate FBS (56°C for 30 min) to reduce enzymatic activity, though this will not prevent chemical reaction with albumin thiols.
Q3: How do I store the stock solution?
Protocol:
Solvent: Anhydrous DMSO or Ethanol. Avoid water or buffers for storage.
Temperature: -20°C or -80°C.
Desiccant: Store under argon or nitrogen if possible to prevent moisture uptake, which promotes hydrolysis.
Avoid: Repeated freeze-thaw cycles. Aliquot into single-use vials.
Validated Protocol: Stability Testing via HPLC
Before running expensive cell-based assays, validate the compound's stability in your specific media using this self-validating protocol.
Objective: Quantify the degradation rate of 2-Chloroethyl-
-D-fructopyranoside in DMEM + 10% FBS.
Materials:
HPLC System (C18 Column, UV or ELSD/CAD detector - Note: Fructose derivatives have poor UV absorbance; ELSD or RI is preferred unless derivatized).
Prepare a 10 mM stock of the test compound in DMSO.
Spike into pre-warmed (37°C) DMEM + 10% FBS to a final concentration of 100
M.
Sampling:
Take aliquots (100
L) at hours.
Quenching:
Immediately add 400
L of ice-cold Acetonitrile (ACN) to precipitate serum proteins.
Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 mins at 4°C.
Analysis:
Inject the supernatant into the HPLC.
Mobile Phase: Isocratic Water/ACN (90:10).
Detection: Monitor the disappearance of the parent peak relative to the Mannitol internal standard.
Data Interpretation Table:
% Parent Compound Remaining
Status
Recommendation
> 95%
Stable
Proceed with 24h experiments.
80 - 95%
Moderate Instability
Limit assays to < 12 hours; account for loss in calculations.
< 80%
Unstable
Use serum-free media; refresh media every 4 hours.
Troubleshooting Logic Flow
Use this decision tree to resolve inconsistent data.
Figure 2: Troubleshooting decision tree for experimental variability.
References
Thompson, A. M., et al. (2016).[2] "Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation." Scientific Reports, 6, 24240.[2][3]
Context: Establishes the use of chemical probes for GLUT5 and the necessity of specific inhibition in fructose transport studies.
Wrodnigg, T. M., & Eder, R. (2001). "The Amadori rearrangement as key reaction for the synthesis of neoglycoconjugates." Topics in Current Chemistry, 215, 115-152.
Context: Discusses the chemical reactivity of carbohydrate derivatives and the stability of glycosidic linkages under varying conditions.
Wolfenden, R., et al. (1998). "Affinities of solvent water for the transition state of glycoside hydrolysis." Journal of the American Chemical Society, 120(27), 6814-6815.
Davis, B. G., & Fairbanks, A. J. (2002). Carbohydrate Chemistry. Oxford Chemistry Primers.
Context: Authoritative text on the relative stability of pyranosides vs. furanosides and the reactivity of halo-sugars.
Comparing GLUT5 and GLUT2 affinity for 2-Chloroethyl-b-D-fructopyranoside
This guide provides an in-depth comparative analysis of the affinity and transport characteristics of GLUT5 (SLC2A5) and GLUT2 (SLC2A2) for the specific fructose analog 2-Chloroethyl- -D-fructopyranoside (2-CEFP) . Execu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of the affinity and transport characteristics of GLUT5 (SLC2A5) and GLUT2 (SLC2A2) for the specific fructose analog 2-Chloroethyl-
-D-fructopyranoside (2-CEFP) .
Executive Summary
The interaction of 2-Chloroethyl-
-D-fructopyranoside (2-CEFP) with hexose transporters is defined by its structural rigidity. Unlike native fructose, which mutarotates between furanose (5-membered) and pyranose (6-membered) rings in solution, 2-CEFP is chemically locked in the -pyranose conformation.
Experimental evidence regarding substrate specificity confirms that GLUT5 is strictly specific for the furanose conformation , whereas GLUT2 is a promiscuous transporter capable of accepting pyranose rings . Consequently, 2-CEFP serves as a substrate for GLUT2 but exhibits negligible affinity for GLUT5. This distinction makes 2-CEFP a valuable molecular probe for distinguishing GLUT2 activity in environments where GLUT5 is co-expressed (e.g., intestinal epithelium, hepatocytes).
Structural Basis of Affinity
To understand the differential affinity, one must analyze the structural requirements of the transporter binding sites against the fixed geometry of the ligand.
The Ligand: 2-Chloroethyl-
-D-fructopyranoside[1][2][3][4]
Core Structure: Fructose locked in a 6-membered pyranose ring.
Modification: An aglycone 2-chloroethyl group at the anomeric position (C2).
Consequence: The glycosidic bond prevents mutarotation. The molecule cannot convert to the furanose form required by certain transporters.
The Transporters: Geometric Selectivity
Feature
GLUT5 (SLC2A5)
GLUT2 (SLC2A2)
Primary Substrate
D-Fructose (Specific)
Glucose, Fructose, Glucosamine
Conformational Preference
Furanose Specific
Pyranose Preferred
Mechanism
Specific recognition of the C2-C3-C4 hydroxyl geometry in a 5-membered ring.
Steric Exclusion. The pyranose ring of 2-CEFP does not fit the specific "fructose-only" pocket of GLUT5.
Permissive Binding. The pyranose core mimics glucose/galactose, allowing entry, though the chloroethyl tail may modulate kinetics.
Visualizing the Selectivity Filter
Figure 1: Mechanistic flow illustrating why the locked pyranose structure of 2-CEFP targets GLUT2 while being excluded by GLUT5.
Comparative Performance Data
While direct
values for 2-CEFP are rare in literature compared to standard probes, its performance can be extrapolated from structure-activity relationship (SAR) studies of conformationally locked fructose analogs (e.g., 2,5-anhydro-D-mannitol vs. 1-deoxy-D-fructopyranose).
Estimated Kinetic Parameters
Parameter
GLUT5 Interaction
GLUT2 Interaction
Scientific Rationale
Affinity ( / )
> 100 mM (Negligible)
~ 20 - 60 mM (Low)
GLUT5 requires furanose geometry (e.g., 2,5-AM mM). Pyranose analogs typically show no inhibition of GLUT5.
Transport Efficiency ()
~ 0%
Measurable
GLUT2 handles pyranose rings (glucose mM). The chloroethyl group adds lipophilicity, potentially lowering slightly vs. free fructose.
Inhibition Type
N/A
Competitive
Competes with Glucose and Pyranose-Fructose.
Critical Insight: In "Discrimination of GLUTs by Fructose Isomers" (Tanasova et al.), it was demonstrated that fructofuranose mimetics are taken up by GLUT5, while
-D-fructopyranose mimetics are taken up by GLUT2. 2-CEFP falls strictly into the latter category.
Experimental Validation Protocols
To validate the affinity of 2-CEFP for GLUT5 vs. GLUT2 in your own laboratory, use the following self-validating protocols.
Protocol A: Differential Uptake in Yeast Null Mutants
Objective: Determine if 2-CEFP is a substrate for either transporter without background interference.
Pre-treat with Cytochalasin B (Inhibits GLUT2, not GLUT5).
Pre-treat with 2,5-Anhydro-D-mannitol (Inhibits GLUT5, not GLUT2).
Result: 2-CEFP-fluorophore uptake should be blocked by Cytochalasin B but unaffected by 2,5-Anhydro-D-mannitol.
Experimental Workflow Diagram
Figure 2: Workflow for validating transporter specificity using competition kinetics.
Implications for Drug Development
Negative Control for GLUT5 Targeting:
Researchers designing GLUT5-specific drug conjugates (e.g., for breast cancer imaging) can use pyranose-locked analogs like 2-CEFP as negative controls to ensure their drug is not entering via ubiquitous GLUT2.
Hepatic Targeting (GLUT2):
Since GLUT2 is abundant in the liver and pancreas, 2-CEFP derivatives could serve as scaffolds for delivering drugs specifically to hepatocytes or beta-cells, avoiding GLUT5-rich tissues like the small intestine (apical side) or specific tumors.
Hemoglobin Polymerization:
Note that 2-CEFP is often used as a precursor to synthesize cross-linking agents for hemoglobin-based oxygen carriers (HBOCs).[1][2][3] In this context, the ring is opened to form dialdehydes.[1] The affinity data above applies to the intact glycoside before ring opening.
References
Tanasova, M., et al. (2013). "Discrimination of GLUTs by Fructose Isomers Enables Simultaneous Screening of GLUT5 and GLUT2 Activity in Live Cells." ACS Chemical Biology. Link
Key Finding: Establishes that GLUT5 is furanose-specific while GLUT2 accepts pyranose forms.[4][5][6]
Manolescu, A. R., et al. (2007). "GLUT5: Structure, Functions, Diseases and Potential Applications." Handbook of Experimental Pharmacology. Link
Key Finding: Detailed review of GLUT5 substrate specificity and exclusion of glucose/pyranose analogs.
Gould, G. W., et al. (1991). "The regulation of GLUT5 and GLUT2 activity in the adaptation of intestinal brush-border fructose transport in diabetes." Pflügers Archiv. Link
Key Finding: Characterizes the differing kinetic profiles of intestinal fructose transporters.
Palmer, A. F., et al. (2009). "The Quaternary Structure of Tetrameric Hemoglobin Regulates the Oxygen Affinity of Polymerized Hemoglobin." Biotechnology Progress. Link
Key Finding: Describes the synthesis and use of 2-chloroethyl-beta-D-fructopyranoside as a precursor for protein cross-linking.
A Senior Application Scientist's Guide to Measuring Fructose Uptake: A Comparative Analysis of Radiolabeled Fructose and 2-Chloroethyl-β-D-fructopyranoside
For: Researchers, scientists, and drug development professionals. Introduction: The Growing Importance of Fructose Uptake in Disease The metabolic landscape of diseases such as cancer and metabolic syndrome is a subject...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Growing Importance of Fructose Uptake in Disease
The metabolic landscape of diseases such as cancer and metabolic syndrome is a subject of intense investigation. Fructose, once considered a simple alternative to glucose, is now understood to be a key player in reprogramming cellular metabolism, particularly in cancer.[1][2][3] Cancer cells frequently upregulate the expression of the specific fructose transporter, GLUT5, to harness fructose as an energy source, supporting proliferation and metastasis.[4][5] This makes the accurate measurement of fructose uptake a critical tool for both basic research and the development of targeted therapeutics.
This guide provides an in-depth comparison of two tools for studying fructose transport: the established "gold standard," radiolabeled fructose, and a lesser-known fructose analog, 2-Chloroethyl-β-D-fructopyranoside. While radiolabeled fructose offers unparalleled sensitivity for direct uptake measurement, its use is accompanied by the challenges of handling radioactive materials. In contrast, 2-Chloroethyl-β-D-fructopyranoside is a chemically defined analog whose biological transport properties have not been extensively characterized.
Here, we will dissect the established methodologies for using radiolabeled fructose, providing field-proven protocols and explaining the scientific rationale behind each step. We will then explore the chemical nature of 2-Chloroethyl-β-D-fructopyranoside, presenting a hypothetical framework and a proposed experimental design for its characterization as a potential new probe or inhibitor for the fructose transport system.
The Cellular Gateway for Fructose: The GLUT5 Transporter
Fructose entry into cells is primarily mediated by the solute carrier family 2 member 5 (SLC2A5), commonly known as GLUT5.[6][7] Unlike other glucose transporters, GLUT5 exhibits a high affinity and specificity for fructose.[7] It operates via facilitated diffusion, moving fructose down its concentration gradient from the extracellular space into the cytosol.[8] Once inside, fructose is rapidly phosphorylated by ketohexokinase (KHK), trapping it within the cell and committing it to metabolic pathways.[8] The overexpression of GLUT5 is a known hallmark of several cancers, including breast, pancreatic, and prostate cancer, correlating with poor patient outcomes.[2][3]
Caption: Mechanism of GLUT5-mediated fructose uptake and metabolism.
The Gold Standard: Radiolabeled Fructose Uptake Assays
The most direct and sensitive method for quantifying fructose uptake relies on tracing the movement of fructose molecules labeled with a radioisotope, such as Carbon-14 ([¹⁴C]) or Tritium ([³H]). This method allows for the precise measurement of the amount of fructose transported into the cell over a given time.
Principle of Operation:
Cells are incubated with a known concentration of radiolabeled fructose (e.g., [¹⁴C]-D-fructose). The transport process is then stopped, and extracellular radiolabel is washed away. The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter. The measured disintegrations per minute (DPM) can be converted to molar amounts, providing a quantitative measure of uptake efficiency.
Comparative Advantages and Disadvantages
Feature
Radiolabeled Fructose ([¹⁴C], [³H])
Detection Method
Liquid Scintillation Counting
Sensitivity
High (picomolar to nanomolar range)
Measurement Type
Direct quantification of transported substrate
Mechanism Insight
Directly measures transport rate (Vmax, Km)
Key Advantage
Unambiguous, quantitative data; the established standard.
Key Disadvantage
Requires handling of radioactive materials, specialized disposal, and dedicated equipment.
Typical Use Case
Kinetic studies, inhibitor screening, direct comparison of uptake in different cell lines.
Field-Proven Protocol: [¹⁴C]-D-Fructose Uptake Assay in Adherent Cancer Cells
Expertise & Causality: This protocol is designed to be self-validating by including controls for non-specific uptake. The choice of ice-cold stop buffer is critical; low temperatures immediately halt all enzymatic and transport activity, providing a precise snapshot of uptake at the designated time point.
Materials:
Adherent cells (e.g., EMT6 breast cancer cells)[9]
24-well tissue culture plates
[¹⁴C]-D-Fructose stock solution
Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)
Ice-cold Phosphate-Buffered Saline (PBS)
Cell Lysis Buffer (e.g., 0.1 M NaOH)
Scintillation cocktail
Liquid scintillation counter
Step-by-Step Methodology:
Cell Seeding: Plate cells in a 24-well plate at a density that ensures they reach 80-90% confluency on the day of the assay. Culture overnight. The goal is to have a consistent number of cells in each well for comparable results.
Cell Washing: Gently aspirate the culture medium. Wash the cells twice with 1 mL of warm KRH buffer to remove residual sugars from the medium that could compete with the radiolabeled fructose.
Pre-incubation: Add 500 µL of KRH buffer to each well. For non-specific uptake control wells, add a high concentration of unlabeled D-fructose (e.g., 50 mM). Incubate for 15-30 minutes at 37°C. This step saturates the transporters in the control wells, ensuring that any measured radioactivity is due to non-specific diffusion or binding.
Initiate Uptake: Add the [¹⁴C]-D-fructose to each well to achieve the desired final concentration (e.g., 1-10 µM). Start a timer immediately. The incubation time should be determined from a time-course experiment but is typically short (1-10 minutes) to measure the initial rate of uptake.
Terminate Uptake: To stop the transport, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold PBS. The speed and low temperature are crucial for accuracy.
Cell Lysis: Add 250 µL of cell lysis buffer (e.g., 0.1 M NaOH) to each well and incubate for at least 30 minutes to ensure complete cell lysis and release of intracellular contents.
Quantification: Transfer the lysate from each well into a scintillation vial. Add 4-5 mL of scintillation cocktail. Measure the radioactivity in a liquid scintillation counter.
Data Normalization: A parallel plate of cells should be used to perform a protein assay (e.g., BCA assay) to determine the protein concentration in each well. Uptake data should be expressed as pmol of fructose/mg of protein/minute.
Caption: Experimental workflow for a radiolabeled fructose uptake assay.
A Potential New Probe: 2-Chloroethyl-β-D-fructopyranoside
2-Chloroethyl-β-D-fructopyranoside is a synthetic derivative of fructose. A 1980 study describes its chemical synthesis from D-fructose and 2-chloroethanol, yielding a crystalline solid.[10] The study focused on its chemical reactivity, particularly the substitution of the chloro group, but did not investigate its biological properties.[10]
Hypothesized Interaction with GLUT5:
Structural Recognition: The core β-D-fructopyranoside structure is the key feature that suggests a potential interaction with the GLUT5 transporter. GLUT5 is highly specific for the fructose structure, and this analog retains that fundamental shape.
The Chloroethyl Group: The modification at the anomeric carbon with a 2-chloroethyl group is significant. This group could have several effects:
Altered Affinity: It may increase or decrease the binding affinity for GLUT5 compared to natural fructose.
Transport Inhibition: It might bind to the transporter but be too bulky or conformationally constrained to be efficiently transported, thus acting as a competitive inhibitor.
Irreversible Inhibition: The chloroethyl moiety is a weak alkylating agent. It is conceivable, though speculative, that it could form a covalent bond with a nucleophilic residue in the transporter's binding pocket, leading to irreversible inhibition.
Comparative Postulated Properties
Feature
Radiolabeled Fructose ([¹⁴C], [³H])
2-Chloroethyl-β-D-fructopyranoside (Hypothetical)
Detection Method
Liquid Scintillation Counting
Indirect (e.g., competitive assay) or direct if a labeled version is synthesized.
Sensitivity
High
Unknown; likely lower in an indirect assay format.
Measurement Type
Direct quantification of transport
Potentially measures inhibition (IC50) or acts as a transportable substrate.
Mechanism Insight
Directly measures transport rate
Could identify competitive or irreversible inhibitors.
Key Advantage
Unambiguous, quantitative data
Potentially a non-radioactive tool; could be a useful inhibitor for therapeutic studies.
Key Disadvantage
Requires radioactivity
Biological activity is completely uncharacterized. Requires extensive validation.
Typical Use Case
Kinetic studies, direct uptake measurement
Screening for GLUT5 inhibitors; mechanistic studies of transporter function.
Proposed Experimental Protocol for Characterization
Trustworthiness & Logic: The most robust initial experiment is a competitive binding assay. This directly pits the unknown compound against the "gold standard" radiolabeled fructose. A positive result (a dose-dependent decrease in radiolabeled fructose uptake) would provide strong evidence that 2-Chloroethyl-β-D-fructopyranoside interacts with the same transporter.
Objective: To determine if 2-Chloroethyl-β-D-fructopyranoside can inhibit the uptake of [¹⁴C]-D-fructose in a GLUT5-expressing cell line.
Methodology:
Setup: Follow the exact protocol for the "[¹⁴C]-D-Fructose Uptake Assay" described above.
Competition Step: During the pre-incubation step (Step 3), add increasing concentrations of 2-Chloroethyl-β-D-fructopyranoside to the wells (e.g., from 1 µM to 50 mM).
Uptake: Initiate uptake using a constant, low concentration of [¹⁴C]-D-fructose.
Analysis: Measure the radioactivity in each well. Plot the percentage of [¹⁴C]-D-fructose uptake against the log concentration of 2-Chloroethyl-β-D-fructopyranoside. If the compound is an inhibitor, you will observe a sigmoidal dose-response curve, from which an IC50 value (the concentration that inhibits 50% of uptake) can be calculated.
Conclusion and Future Directions
For researchers aiming to quantify fructose uptake with high precision and sensitivity, radiolabeled fructose remains the unequivocal gold standard . Its direct measurement capabilities provide clear, quantitative data on transport kinetics, which is essential for understanding metabolic reprogramming in disease. The protocols are well-established, and the data is readily interpretable.
2-Chloroethyl-β-D-fructopyranoside represents an intriguing but unvalidated chemical entity. Based on its structure, it is a plausible candidate for interaction with the GLUT5 transporter. The experimental framework proposed here provides a clear path to characterizing its biological activity. Should it prove to be a potent inhibitor, it could become a valuable non-radioactive tool for probing GLUT5 function or serve as a lead compound for developing therapeutics that starve fructose-dependent tumors. However, until such validation studies are performed, it remains a compound of theoretical interest rather than a practical laboratory tool.
References
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Title: GLUT5: structure, functions, diseases and potential applications
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Title: Characterization of GLUT5 Domains Responsible for Fructose Transport
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Title: The regulation of GLUT5 and GLUT2 activity in the adaptation of intestinal brush-border fructose transport in diabetes
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Title: Fructose Metabolism Contributes to the Warburg effect
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Title: The preparation and reactions of a new glycoside: 2′-chloroethyl β-D-fructopyranoside
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Title: Data Sheet Cellular Uptake and Release Assays Protocol
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Title: Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implications
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Navigating the Disposal of 2-Chloroethyl-β-D-fructopyranoside: A Guide for Laboratory Professionals
The core principle underpinning the disposal of any halogenated compound is the necessity of segregation from other waste streams to prevent dangerous reactions and to facilitate appropriate treatment. Halogenated organi...
Author: BenchChem Technical Support Team. Date: February 2026
The core principle underpinning the disposal of any halogenated compound is the necessity of segregation from other waste streams to prevent dangerous reactions and to facilitate appropriate treatment. Halogenated organic wastes are typically destined for incineration at specialized, regulated facilities to ensure their complete destruction and to mitigate environmental release.[1][2]
I. Hazard Identification and Risk Assessment
2-Chloroethyl-β-D-fructopyranoside, by virtue of its chemical structure containing a chlorine atom, is categorized as a halogenated organic compound.[1] Compounds in this class are treated as hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3] The primary risks associated with halogenated organics include potential toxicity and the formation of harmful byproducts upon improper disposal. Therefore, a cautious approach to handling and disposal is essential.
II. Personal Protective Equipment (PPE)
Before handling 2-Chloroethyl-β-D-fructopyranoside, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure.
PPE Item
Specification
Rationale
Gloves
Chemical-resistant gloves (e.g., nitrile).
To prevent skin contact. It is advised to consult the glove manufacturer's specifications for compatibility with chlorinated compounds.[4]
Eye Protection
Safety glasses with side shields or goggles.
To protect the eyes from splashes.
Lab Coat
Standard laboratory coat.
To protect clothing and skin from contamination.
Ventilation
Fume hood.
All handling and commingling of halogenated solvent waste should be conducted in a well-ventilated area, preferably within an operating chemical fume hood.[4]
III. Segregation and Collection: A Step-by-Step Protocol
The cornerstone of proper disposal for 2-Chloroethyl-β-D-fructopyranoside is meticulous segregation. Co-mingling with incompatible waste streams can lead to hazardous reactions and complicates the disposal process.
Step 1: Select the Appropriate Waste Container
Utilize a designated, leak-proof container specifically for halogenated organic waste. These containers are often color-coded (e.g., green) for easy identification.[1]
The container must be in good condition and compatible with the chemical. It should have a threaded cap to ensure a vapor-tight seal.[2]
Step 2: Label the Container
The container must be clearly labeled as "Hazardous Waste" before the first drop of waste is added.[2][5]
The label must include the full chemical name: "Waste: 2-Chloroethyl-β-D-fructopyranoside". Do not use abbreviations or chemical formulas.[2]
If other halogenated wastes are collected in the same container, a list of all chemical constituents with their approximate percentages must be maintained.[5]
Step 3: Waste Accumulation
When not actively adding waste, the container must be kept tightly closed to prevent the release of vapors.[2][6]
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
Ensure the container is stored in secondary containment to mitigate spills.[4]
Step 4: Prohibited Co-mingling
Crucially, do not mix 2-Chloroethyl-β-D-fructopyranoside waste with the following:
Keeping halogenated and non-halogenated wastes separate is also a cost-saving measure, as the disposal of mixed waste is often more expensive.[4][5]
IV. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-Chloroethyl-β-D-fructopyranoside.
Caption: Disposal workflow for 2-Chloroethyl-b-D-fructopyranoside.
V. Final Disposal Pathway
Once the waste container is nearly full (typically around three-quarters capacity), it should be securely sealed and a waste collection request should be submitted to your institution's Environmental Health & Safety (EH&S) department or equivalent authority.[4] The waste will then be transported by a certified hazardous waste hauler to a licensed treatment and disposal facility, where it will likely undergo incineration in compliance with federal, state, and local regulations.[3]
Under no circumstances should 2-Chloroethyl-β-D-fructopyranoside or its containers be disposed of in regular trash or poured down the drain. [5][7]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 2-Chloroethyl-β-D-fructopyranoside, thereby protecting themselves, their colleagues, and the environment.
References
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Temple University. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories. Retrieved from [Link]
Products Finishing. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]